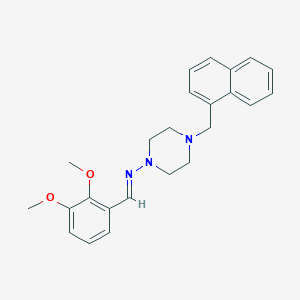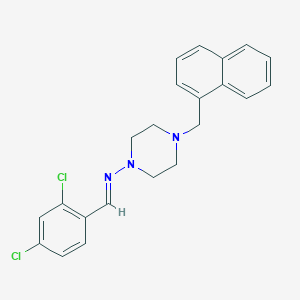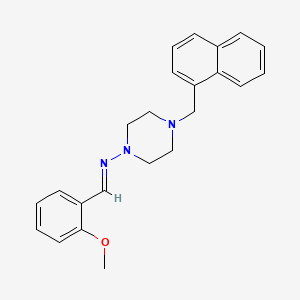![molecular formula C17H20ClN3O B3889939 4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B3889939.png)
4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine
Übersicht
Beschreibung
4-(4-chlorobenzyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is commonly referred to as CBMN, and its chemical formula is C19H22ClN3O2.
Wirkmechanismus
The exact mechanism of action of CBMN is not fully understood, but it is believed to work by interacting with various receptors and enzymes in the body. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
CBMN has been shown to have various biochemical and physiological effects in the body. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improved mood and decreased symptoms of depression. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CBMN is its high potency and selectivity for certain receptors and enzymes. This makes it a valuable tool for studying the effects of these targets in various biological systems. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research involving CBMN. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders. Another area of interest is its potential use as an anti-inflammatory agent and modulator of the immune system. Further research is also needed to fully understand the mechanism of action of CBMN and its potential interactions with other drugs and compounds.
Wissenschaftliche Forschungsanwendungen
CBMN has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-14-2-7-17(22-14)12-19-21-10-8-20(9-11-21)13-15-3-5-16(18)6-4-15/h2-7,12H,8-11,13H2,1H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRHWLZPQVBMDA-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889863.png)

![1-(3-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889879.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889882.png)
![1-(3-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3889887.png)
![1-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B3889888.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3889890.png)
![N-[2-(7-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B3889896.png)

![N-[1-(4-bromophenyl)ethylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3889910.png)


![N'-{[2-(4-chlorophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3889932.png)
